molecular formula C24H20FN3O4S B11347419 5-(3-fluoro-4-methylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11347419
M. Wt: 465.5 g/mol
InChI Key: PVRBMDVWAIDPAA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a furan ring, and an oxazole ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with the appropriate carboxylic acid derivative to form the carbamoyl intermediate. This intermediate undergoes cyclization and further functionalization to introduce the oxazole and thiophene rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-fluoro-4-methylphenyl)-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, the compound’s properties could be leveraged in the development of new materials with specific characteristics, such as enhanced stability or reactivity. This makes it valuable in fields like materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Trifluoromethyl-phenyl)-furan-2-carboxylic acid (4-chloro-phenyl)-amide
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

Compared to similar compounds, 5-(3-fluoro-4-methylphenyl)-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and rings. This structural diversity provides it with distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H20FN3O4S/c1-13-7-8-14(10-17(13)25)19-11-18(28-32-19)22(29)27-24-21(16-5-2-6-20(16)33-24)23(30)26-12-15-4-3-9-31-15/h3-4,7-11H,2,5-6,12H2,1H3,(H,26,30)(H,27,29)

InChI Key

PVRBMDVWAIDPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)F

Origin of Product

United States

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